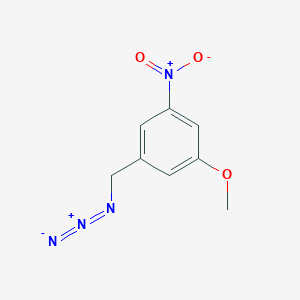

1-(Azidomethyl)-3-methoxy-5-nitrobenzene

Description

Properties

Molecular Formula |

C8H8N4O3 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

1-(azidomethyl)-3-methoxy-5-nitrobenzene |

InChI |

InChI=1S/C8H8N4O3/c1-15-8-3-6(5-10-11-9)2-7(4-8)12(13)14/h2-4H,5H2,1H3 |

InChI Key |

VAASHXIEMLJEMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azidomethyl)-3-methoxy-5-nitrobenzene: Synthesis, Properties, and Applications

Executive Summary: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a versatile trifunctional aromatic compound with significant potential in chemical synthesis, medicinal chemistry, and materials science. Its unique combination of an energetic and reactive azidomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group imparts a rich and selective reactivity profile. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, chemical reactivity, and potential applications, with a strong emphasis on safety and handling protocols. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this valuable chemical building block.

Introduction to a Multifunctional Reagent

1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a substituted toluene derivative featuring three distinct functional groups that can be addressed with high chemoselectivity. The benzylic azide is a gateway to bioorthogonal "click" chemistry and the Staudinger ligation, the nitro group offers a handle for reduction to an amine, and the methoxy group modulates the electronic properties of the aromatic ring. This strategic arrangement makes it an attractive intermediate for the synthesis of complex molecules, including pharmaceutical agents and functional materials.[1][2] The interplay between the electron-donating methoxy substituent and the electron-withdrawing nitro substituent creates a unique electronic environment that influences the reactivity of each functional group and the aromatic ring itself.

Synthesis and Purification

The most direct and common route to synthesize benzylic azides like 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is through the nucleophilic substitution of a corresponding benzylic halide.[1][3] The typical precursor, 1-(bromomethyl)-3-methoxy-5-nitrobenzene, can be prepared from commercially available 3-methoxy-5-nitrobenzoic acid via reduction to the corresponding alcohol followed by bromination.

Synthetic Strategy Workflow

The synthesis proceeds via a standard Sₙ2 reaction, where the azide ion (N₃⁻), typically from sodium azide, displaces a halide (e.g., bromide) from the benzylic position. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.[4]

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Warning: Organic azides are potentially explosive and must be handled with extreme caution.[5][6] This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.[7]

-

Preparation: To a solution of 1-(bromomethyl)-3-methoxy-5-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 0.2 M), add sodium azide (NaN₃, 1.5 eq) in one portion.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF) and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<40 °C). Caution: Do not heat the crude product excessively.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound as a pale yellow oil or solid.

Physicochemical and Spectroscopic Characterization

The properties of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene are derived from its constituent functional groups.

Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈N₄O₃ | - |

| Molecular Weight | 208.18 g/mol | - |

| Appearance | Pale yellow oil or low-melting solid | Predicted |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water.[3][4][8] | Predicted |

| Stability | Potentially heat, shock, and light-sensitive.[5][9] Must be stored cool and dark.[6][7] | General Azide Properties |

Spectroscopic Data Interpretation

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₂-N₃ | ~4.5 ppm (s, 2H) | Benzylic protons deshielded by the adjacent azide and aromatic ring. |

| Aromatic-H | ~7.5-8.0 ppm (m, 3H) | Protons are in different electronic environments due to the methoxy and nitro groups. | |

| -OCH₃ | ~3.9 ppm (s, 3H) | Typical chemical shift for an aryl methoxy group. | |

| ¹³C NMR | -CH₂-N₃ | ~55 ppm | Typical for a benzylic carbon attached to an azide.[4] |

| Aromatic-C | ~110-160 ppm | Complex pattern due to substituent effects. | |

| -OCH₃ | ~56 ppm | Typical for a methoxy carbon. | |

| IR Spectroscopy | Azide (N₃) stretch | 2090-2120 cm⁻¹ (very strong, sharp) | Characteristic asymmetric stretch of the azide functional group.[3][10][11] |

| Nitro (NO₂) stretch | ~1530 cm⁻¹ (asymmetric, strong), ~1350 cm⁻¹ (symmetric, strong) | Characteristic stretches for an aromatic nitro group. | |

| C-O stretch | ~1250 cm⁻¹ (strong) | Aryl-alkyl ether stretch. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 208 | - |

| Fragmentation | m/z = 180 ([M-N₂]⁺), m/z = 165 ([M-N₃]⁺) | Primary fragmentation pathways involve the loss of dinitrogen or the azide radical.[12][13] |

Chemical Reactivity and Derivatization

The molecule's three functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.

Reactivity of the Azidomethyl Group

The benzylic azide is arguably the most versatile functional group on the molecule, serving as a key handle for conjugation and transformation.[14][15]

This "click" reaction is a highly efficient and specific method for forming a stable 1,2,3-triazole linkage with a terminal alkyne.[16][17] The reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, mild conditions, and tolerance of a wide range of other functional groups.[15][18]

-

Protocol: CuAAC Reaction

-

In a reaction vial, dissolve 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous stock solution.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) from an aqueous stock solution.

-

Stir the reaction at room temperature for 1-12 hours until TLC indicates completion.

-

Work up by diluting with water and extracting with an organic solvent like ethyl acetate.

-

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The reaction of the azide with a phosphine, such as triphenylphosphine (PPh₃), is known as the Staudinger reaction.[19] In the presence of water, this reaction provides a mild and efficient method to reduce the azide to a primary amine.[20] This transformation is highly chemoselective and tolerates the nitro group, which would be reduced by many other methods like catalytic hydrogenation.

-

Protocol: Staudinger Reduction

-

Dissolve 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

-

Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) until nitrogen evolution ceases and TLC analysis shows complete consumption of the azide.

-

Concentrate the reaction mixture and purify by chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.

-

Reactivity of the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group that deactivates the ring to electrophilic substitution.[21] Its primary utility lies in its reduction to an aniline, a key functional group in many pharmaceuticals.

A key synthetic challenge is the selective reduction of the nitro group without affecting the azide. While catalytic hydrogenation would reduce both groups, several methods can achieve this selectivity. Reagents like indium in the presence of HCl have been shown to reduce both nitro groups and azides, but other conditions using reagents such as tin(II) chloride (SnCl₂) in ethanol or sodium dithionite (Na₂S₂O₄) can favor the reduction of the nitro group.[22][23][24][25]

Aromatic Ring Reactivity

The substitution pattern on the benzene ring dictates its reactivity towards further functionalization. The methoxy group is an activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director.[21][26] In this 1,3,5-substituted ring, the positions at C2, C4, and C6 are activated by the methoxy group and deactivated by the nitro group. The overall effect is a highly deactivated ring, making electrophilic aromatic substitution difficult and requiring harsh conditions.[21][26]

Potential Applications

The unique combination of functional groups makes 1-(Azidomethyl)-3-methoxy-5-nitrobenzene a valuable tool in several fields.

-

Medicinal Chemistry: It can serve as a versatile scaffold. The azide allows for "clicking" onto alkyne-modified biomolecules or other drug fragments, while the nitro group can be reduced to an amine for further derivatization, enabling the rapid synthesis of compound libraries.[27][15]

-

Chemical Biology: As a bioorthogonal handle, it can be incorporated into probes to label and study biological systems without interfering with native biochemical processes.[9]

-

Materials Science: The azide can be used to functionalize surfaces or polymers via CuAAC, attaching this molecule to a material backbone to impart specific properties.

Safety and Handling

CRITICAL: This compound presents significant hazards.

-

Explosion Hazard: Organic azides are energetic materials and can decompose explosively upon exposure to heat, shock, friction, or light.[5][6][9] The presence of a nitro group, another energetic functional group, increases this risk.[5]

-

Stability Assessment: The molecule has 8 carbons and 4 nitrogens (from the azide) plus 1 nitrogen (from the nitro group). The C/N ratio is less than 3, and the "Rule of Six" (requiring six carbons per energetic group) is not met, indicating it should be handled as a potentially explosive compound.[5][7][9]

-

-

Toxicity: The azide ion is highly toxic, with a mechanism similar to cyanide.[6][28] Nitroaromatic compounds also possess significant toxicity. Skin contact and inhalation must be avoided.[28]

Recommended Handling Procedures

-

Always work in a chemical fume hood behind a blast shield.[7][28]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[7]

-

Use plastic or ceramic spatulas; never use metal spatulas to avoid the formation of highly shock-sensitive heavy metal azides.[5][28]

-

Avoid using ground-glass joints where possible, as friction can be an initiation source.[7]

-

Keep quantities as small as practically possible.

-

Store in a cool, dark, and well-ventilated location, away from heat sources and incompatible materials like acids, strong oxidizing agents, and heavy metals.[5][6][7]

-

Never use halogenated solvents like dichloromethane or chloroform with azides , as this can form extremely unstable di- and tri-azidomethane.[5][6]

Waste Disposal

-

Azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[7]

-

Never pour azide solutions down the drain , as they can react with lead or copper pipes to form explosive metal azides.[28]

-

Prior to disposal, it is best practice to quench the azide by converting it to a more stable derivative, such as an amine via Staudinger reduction.[5]

References

-

Safe Handling of Azides - University of Pittsburgh. (2013, February 1). [Link]

-

Azides - University of Victoria. (2022, May 18). [Link]

-

Alföldi, J., & Peciar, C. (1969). Infrared Spectra of Some Azido Derivatives of Methylpentopyranosides. Chemical Papers, 23(5), 352-356. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. (2018, April). [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - University of New Mexico. (2021, February 16). [Link]

-

Azide Compounds - University of Washington. [Link]

-

Lee, J. G., et al. (2001). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Synthesis, 2001(1), 81-84. [Link]

-

Vandenbroucke, S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608-12615. [Link]

-

Staudinger Reaction - Organic Chemistry Tutor. [Link]

-

Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media - Semantic Scholar. (2001, June 5). [Link]

-

The utility of organic azides and amine derivatives in medicinal chemistry - RMIT University. (2024, November 23). [Link]

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802. [Link]

-

Kwak, K., et al. (2008). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. The Journal of Chemical Physics, 129(17), 174503. [Link]

-

Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate. [Link]

-

2D IR photon echo of Azido- probes for Biomolecular Dynamics - PMC. [Link]

-

Sowińska, A., & Skonieczny, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

-

Fujisawa, Y., et al. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Journal of Chemical Research, 47(3-4), 218-223. [Link]

-

Amine synthesis by azide reduction - Organic Chemistry Portal. [Link]

-

van der Vlugt, J. I., et al. (2018). Sustainable organophosphorus-catalysed Staudinger reduction. Green Chemistry, 20(20), 4643-4648. [Link]

-

Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media | Request PDF - ResearchGate. (2025, August 10). [Link]

-

Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023, January 22). [Link]

-

Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC. [Link]

-

Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media - ChemRxiv. [Link]

-

Nitrobenzene - Wikipedia. [Link]

-

Saxon, E., et al. (2000). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. Organic Letters, 2(15), 2257-2260. [Link]

-

Benzyl azide - CAS Common Chemistry. [Link]

-

Benzyl azide | C7H7N3 - PubChem. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). Organometallics. [Link]

-

Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18). [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. (2025, July 30). [Link]

-

Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - Beilstein Archives. (2025, April 2). [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

-

Representative examples of important organic azides in the pharmaceutical and material sciences. - ResearchGate. [Link]

-

Benzyl Azide | Request PDF - ResearchGate. [Link]

-

Henderson, W., & Nicholson, B. K. (1999). The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry, 573(1-2), 232-236. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1140-1150. [Link]

-

Dinya, Z., et al. (2001). Mass spectrometric studies of anomeric glycopyranosyl azides. Journal of Mass Spectrometry, 36(2), 211-219. [Link]

-

Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BENZYL AZIDE | 622-79-7 [chemicalbook.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. ucd.ie [ucd.ie]

- 7. uvic.ca [uvic.ca]

- 8. CAS 622-79-7: Benzyl azide | CymitQuimica [cymitquimica.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometric studies of anomeric glycopyranosyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. enamine.net [enamine.net]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. scispace.com [scispace.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Amine synthesis by azide reduction [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. Aromatic Reactivity [www2.chemistry.msu.edu]

- 27. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 28. chemistry.unm.edu [chemistry.unm.edu]

1-(Azidomethyl)-3-methoxy-5-nitrobenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to its nascent status in the scientific literature, this document synthesizes information from analogous compounds to project its chemical properties, synthesis, and potential applications.

Section 1: Chemical Identity and Properties

While a specific CAS number for 1-(azidomethyl)-3-methoxy-5-nitrobenzene is not readily found in major chemical databases, its molecular formula and weight have been determined.

| Property | Value |

| Molecular Formula | C₈H₈N₄O₃ |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | 1-(Azidomethyl)-3-methoxy-5-nitrobenzene |

| Synonyms | 3-Methoxy-5-nitrobenzyl azide |

The structure of this compound, featuring an azidomethyl, a methoxy, and a nitro group on a benzene ring, suggests a unique combination of functionalities that can be exploited in various chemical transformations.

Section 2: Synthesis and Workflow

The most probable synthetic route to 1-(azidomethyl)-3-methoxy-5-nitrobenzene involves a nucleophilic substitution reaction on a suitable precursor. The logical starting materials would be either 1-(chloromethyl)-3-methoxy-5-nitrobenzene or 1-(bromomethyl)-3-methoxy-5-nitrobenzene, reacting with an azide salt like sodium azide.

Workflow Diagram:

Synthesis Routes for 3-Methoxy-5-Nitrobenzyl Azide Derivatives: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Synthetic Methodologies, Mechanistic Causality, and Protocol Validation

Executive Summary & Strategic Rationale

3-Methoxy-5-nitrobenzyl azide and its derivatives are indispensable building blocks in modern chemical biology. They are predominantly utilized as photocleavable linkers, photoaffinity labels, and bioorthogonal click-chemistry handles. The unique electronic push-pull system—created by the electron-donating methoxy group and the electron-withdrawing nitro group—tunes the photochemical properties of the benzyl ring, making it highly responsive to UV irradiation for controlled-release applications.

Designing a synthesis route for these derivatives requires strict adherence to chemoselectivity. This whitepaper outlines the optimal, field-proven synthetic pathways, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Retrosynthetic Analysis & Chemoselectivity

The construction of 3-methoxy-5-nitrobenzyl azide requires careful consideration of functional group tolerance. The most robust, scalable, and cost-effective route begins with commercially available 3-methoxy-5-nitrobenzaldehyde.

Causality in Chemoselective Reduction

The first transformation requires the reduction of the aldehyde to 3-methoxy-5-nitrobenzyl alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) cannot be used, as they will indiscriminately reduce the nitro group to an azo compound or a primary amine. Instead, Sodium Borohydride (NaBH₄) in a methanol/THF mixture is employed. NaBH₄ provides exquisite chemoselectivity, efficiently reducing the carbonyl carbon while leaving the sensitive nitro group completely intact[1].

Causality in Activation & Azidation

To install the azide, the benzylic alcohol must be converted into a superior leaving group. While direct azidation via Mitsunobu conditions (using DPPA) is possible, it is notoriously difficult to scale due to the generation of triphenylphosphine oxide byproducts, which complicate purification. A more reliable, self-validating two-step approach involves converting the alcohol to a bromide using Phosphorus Tribromide (PBr₃)[2], followed by an Sₙ2 displacement using Sodium Azide (NaN₃) in a polar aprotic solvent[3].

Caption: Retrosynthetic pathway for 3-methoxy-5-nitrobenzyl azide emphasizing chemoselective steps.

Mechanistic Causality: The Sₙ2 Azidation

The final transformation relies on the nucleophilic substitution of the benzylic bromide by the azide anion.

-

Solvent Selection (The Naked Anion Effect): The reaction is performed in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][4]. As polar aprotic solvents, they effectively solvate the sodium cation (Na⁺) but leave the azide anion (N₃⁻) "naked" and highly nucleophilic. This drastically lowers the activation energy of the Sₙ2 transition state, allowing the reaction to proceed quantitatively at room temperature.

-

Safety Protocol: Sodium azide is highly toxic and potentially explosive when dry or exposed to heavy metals or halogenated solvents like DCM over long periods. By utilizing a pre-dissolved DMF/NaN₃ solution and quenching the reaction with a large excess of ice-cold water, the protocol is rendered completely safe for bench-scale synthesis[4].

Caption: SN2 mechanism of benzylic azidation highlighting the role of polar aprotic solvents.

Experimental Protocols: Self-Validating Workflows

The following methodologies are engineered to be self-validating, meaning the success of each step can be visually or spectroscopically confirmed before proceeding.

Protocol 1: Chemoselective Reduction to 3-Methoxy-5-nitrobenzyl alcohol

-

Initiation: Dissolve 3-methoxy-5-nitrobenzaldehyde (1.0 equiv) in a 1:1 mixture of dry THF and methanol at 0 °C under an argon atmosphere.

-

Reduction: Add NaBH₄ (1.5 equiv) portion-wise to control the exothermic evolution of hydrogen gas[1].

-

Validation: Stir the reaction for 1 hour at room temperature. Self-Validation: Monitor via TLC; the product alcohol will be significantly more polar than the starting aldehyde. In ¹H-NMR, the disappearance of the distinct aldehyde proton singlet (~10.0 ppm) validates absolute completion.

-

Workup: Quench carefully with 1M HCl to neutralize excess hydride. Extract the aqueous phase with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the alcohol[1].

Protocol 2: Bromination via PBr₃

-

Initiation: Dissolve the crude 3-methoxy-5-nitrobenzyl alcohol in dry DCM and cool the flask to 5 °C[2].

-

Activation: Slowly add a solution of PBr₃ (0.35 equiv, as each mole of PBr₃ delivers three equivalents of bromide) dissolved in diethyl ether[2].

-

Validation: Stir at ambient temperature for 5 hours. Self-Validation: The reaction progress is easily tracked via TLC, as the resulting benzyl bromide is highly non-polar compared to the starting alcohol.

-

Workup: Pour the mixture into ice-cold water to destroy unreacted PBr₃. Neutralize the aqueous layer by adding solid sodium bicarbonate until effervescence ceases. Extract with diethyl ether, dry over MgSO₄, and evaporate to isolate 3-methoxy-5-nitrobenzyl bromide[2].

Protocol 3: Nucleophilic Displacement to Azide

-

Initiation: Dissolve 3-methoxy-5-nitrobenzyl bromide (1.0 equiv) in dry DMF (or DMSO)[3].

-

Substitution: Add NaN₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 12 hours[3].

-

Workup: Quench the reaction by diluting the mixture with a large excess of H₂O (at least 3-4 times the volume of DMF) to fully solubilize unreacted NaN₃ and inorganic salts[3].

-

Isolation: Extract the aqueous mixture with diethyl ether (3 × 20 mL). Wash the combined organic layers extensively with water (2 × 50 mL) and brine (50 mL) to remove any residual DMF[3]. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The residue can be purified by short-path silica gel chromatography if necessary, affording the pure benzyl azide.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the two primary synthetic strategies discussed. The stepwise route (Route A) is highly recommended for its superior overall yield and ease of purification.

| Synthesis Route | Reaction Step | Primary Reagents | Reaction Time | Typical Yield | Expected Purity (NMR) |

| Stepwise (Route A) | Reduction | NaBH₄, THF/MeOH | 1 h | 95–98% | >98% (No column needed) |

| Stepwise (Route A) | Bromination | PBr₃, DCM | 5 h | 85–90% | >95% |

| Stepwise (Route A) | Azidation | NaN₃, DMF | 12 h | 90–99% | >97% |

| Direct (Route B) | Mitsunobu Azidation | DPPA, DBU, Toluene | 8–12 h | 60–70% | ~90% (Requires column) |

References

- Source: Indian Academy of Sciences (J. Chem. Sci. Vol. 124, No. 3)

- Title: Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines Source: RSC Advances URL

- Source: RSC.

- Title: US20090036474A1 - Quinazoline derivatives for use against cancer Source: Google Patents URL

Sources

solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in various organic solvents. In the absence of published empirical data for this specific molecule, this document serves as a vital resource for researchers, chemists, and drug development professionals by establishing a robust theoretical and practical foundation. We will explore the physicochemical properties of the title compound, predict its solubility behavior based on molecular structure, and provide detailed, field-proven protocols for accurate solubility measurement. This guide is structured to empower scientists to generate reliable data, ensuring the seamless progression of research and development activities where solubility is a critical parameter.

Introduction: The Significance of Solubility for a Multifunctional Molecule

1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a multifaceted aromatic compound featuring an azidomethyl, a methoxy, and a nitro group. This unique combination of functional groups makes it a molecule of significant interest in synthetic chemistry, particularly as a building block for more complex structures in medicinal chemistry and materials science. The azide group, for instance, is a versatile precursor for "click chemistry" reactions, while the nitroaromatic moiety is a common pharmacophore and a key intermediate in organic synthesis.

The solubility of this compound is a critical physicochemical parameter that governs its utility in a laboratory and industrial setting. Accurate solubility data is indispensable for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The choice of solvent systems for recrystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility at various temperatures.

-

Formulation Development: For applications in drug discovery, understanding solubility is the first step in developing viable formulations for in vitro and in vivo testing.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.

This guide will provide the necessary tools to approach the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene with scientific rigor.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, we must first analyze its molecular structure and inherent physicochemical properties.

Physicochemical Properties and Molecular Structure Analysis

While experimental data for the title compound is scarce, we can infer its properties from its constituent functional groups and related molecules.

| Property | Predicted Value / Analysis | Rationale |

| Molecular Formula | C₈H₈N₄O₃ | Derived from chemical structure. |

| Molecular Weight | 196.17 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately Polar | The molecule possesses a nonpolar benzene ring, but is functionalized with a highly polar nitro group (-NO₂), a moderately polar methoxy group (-OCH₃), and an azidomethyl group (-CH₂N₃). The vector sum of the dipole moments of these groups results in a net molecular dipole, rendering the molecule moderately polar. The polarity will be greater than that of nitrobenzene but influenced by the positions of the substituents. |

| Hydrogen Bonding | Weak Acceptor | The oxygen atoms of the nitro and methoxy groups, along with the nitrogen atoms of the azide, can act as weak hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |

| Intermolecular Forces | London Dispersion Forces, Dipole-Dipole Interactions | The primary forces governing its interaction will be dipole-dipole interactions due to its polar nature, and London dispersion forces arising from the aromatic ring and overall molecular size. |

Predicted Solubility in Common Organic Solvents

Based on the analysis above, we can forecast the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents have strong dipole moments that can effectively interact with the polar nitro and methoxy groups of the solute, leading to strong solvation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. While these solvents can engage in hydrogen bonding, the solute can only act as a hydrogen bond acceptor. The primary interaction will still be dipole-dipole. The solubility may be slightly lower than in polar aprotic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. The significant polarity of the solute makes it incompatible with the nonpolar nature of these solvents, which primarily interact via weak London dispersion forces.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can effectively solvate moderately polar compounds. However, due to safety concerns regarding the potential formation of explosive azidomethane derivatives, the use of chlorinated solvents should be strictly avoided. [2]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is essential. The following protocols describe two robust, self-validating methods for determining the thermodynamic (equilibrium) solubility of a solid compound.

Gravimetric Method: The Gold Standard

This method directly measures the mass of a solute dissolved in a specific volume of solvent, providing a highly accurate measurement of solubility.[3][4]

-

Preparation of Saturated Solution: a. Add an excess amount of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid at the bottom of the vial. b. Equilibrate the mixture by agitating it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.

-

Isolation of Saturated Solution: a. Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation and Mass Determination: a. Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). b. Remove the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a temperature well below the compound's decomposition point. c. Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and remove any residual moisture. d. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[4]

-

Calculation: a. Mass of solute: (Mass of container + solute) - (Mass of empty container) b. Solubility (mg/mL): Mass of solute (mg) / Volume of supernatant taken (mL)

-

Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.[3]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Why filtration? To ensure that only the dissolved solute is being weighed, preventing overestimation of solubility due to suspended solid particles.

-

Why weigh to a constant mass? To guarantee that all solvent has been removed, ensuring the measured mass is solely that of the solute.

UV-Vis Spectrophotometry Method

This method is faster and requires less material than the gravimetric method. It relies on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[5][6]

-

Determine Analytical Wavelength (λ_max_): a. Prepare a dilute solution of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in the chosen solvent. b. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max_). The nitroaromatic chromophore is expected to have a strong absorbance in the UV region.

-

Create a Calibration Curve: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL). b. Measure the absorbance of each standard solution at the predetermined λ_max_. c. Plot a graph of absorbance versus concentration. A linear plot should be obtained, and the equation of the line (y = mx + c) should be determined.[7]

-

Prepare and Analyze the Saturated Solution: a. Prepare a saturated solution as described in the gravimetric method (steps 1a and 1b). b. Isolate the clear supernatant as described (steps 2a and 2b). c. Dilute the saturated supernatant with a known dilution factor so that its absorbance falls within the linear range of the calibration curve (typically 0.2 - 1.0 AU). d. Measure the absorbance of the diluted sample at λ_max_.

-

Calculation: a. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. b. Solubility (mg/mL): Concentration of diluted sample (mg/mL) x Dilution Factor

-

Why λ_max_? The wavelength of maximum absorbance provides the highest sensitivity and minimizes errors in measurement.

-

Why a calibration curve? This is essential to establish a reliable, linear relationship between absorbance and concentration for the specific compound and solvent system.[5]

-

Why dilution? The Beer-Lambert law is only linear over a certain concentration range. Diluting the saturated solution ensures the measurement is accurate and within this linear range.

Data Presentation

Systematically tabulating solubility data is crucial for analysis and comparison.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | |||

| e.g., Acetonitrile | Polar Aprotic | 5.8 | |||

| e.g., Ethanol | Polar Protic | 4.3 | |||

| e.g., Acetone | Polar Aprotic | 4.3 | |||

| e.g., Toluene | Nonpolar | 2.4 | |||

| e.g., n-Hexane | Nonpolar | 0.1 |

Mandatory Safety Precautions

1-(Azidomethyl)-3-methoxy-5-nitrobenzene contains two "explosophore" functional groups: the azide and the nitro group. Therefore, extreme caution must be exercised during its handling and use.

-

Explosion Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[8][9]

-

NEVER heat the solid compound aggressively.

-

AVOID using metal spatulas; use plastic or ceramic instead to prevent scratching.[10]

-

DO NOT use ground glass joints when concentrating solutions, as friction can trigger decomposition.[11]

-

Perform all reactions behind a blast shield in a certified chemical fume hood.[9]

-

-

Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Sodium azide, a common precursor, is highly toxic.[12]

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).

-

-

Incompatible Chemicals:

-

Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive. Ensure all waste streams are kept separate.[8]

-

Heavy Metals: Azides can form highly shock-sensitive heavy metal azides. Avoid contact with copper, lead, brass, etc.

-

Chlorinated Solvents: Avoid solvents like dichloromethane and chloroform, as they can react with azides to form dangerously unstable poly-azidomethanes.[2]

-

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and disposed of through an official chemical waste program. DO NOT pour azide waste down the drain.[11]

Conclusion

While direct solubility data for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is not currently published, this guide provides a comprehensive pathway for its determination. By understanding the molecule's inherent physicochemical properties, researchers can make informed predictions about its behavior in various organic solvents. Furthermore, the detailed experimental protocols for both gravimetric and UV-Vis spectrophotometric analysis offer robust and reliable methods for generating high-quality, empirical solubility data. Adherence to the stringent safety protocols outlined is paramount due to the energetic nature of the compound. By employing the theoretical and practical tools presented herein, scientists can confidently and safely characterize the solubility of this valuable synthetic intermediate, facilitating its effective use in research and development.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

Gravimetric Analysis. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubMed. (2011, April 15). Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

ResearchGate. (n.d.). GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly Efficient and Selective Photocatalytic Hydrogenation of Functionalized Nitrobenzenes. Retrieved from [Link]

-

Quora. (2021, January 28). Is nitrobenzene a polar molecule? Retrieved from [Link]

-

ResearchGate. (n.d.). Measurements of Hydrogen Solubility in Nitrobenzene/Aniline Mixtures. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reversible control of solubility using functionalized nanoparticles. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]

-

Springer. (n.d.). HybridGCN for protein solubility prediction with adaptive weighting of multiple features. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. ucd.ie [ucd.ie]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 7. mt.com [mt.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. uvic.ca [uvic.ca]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

1H NMR and 13C NMR spectra analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For researchers and professionals in drug development, the ability to unequivocally determine the structure, purity, and chemical environment of a molecule is paramount.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a polysubstituted aromatic compound.

The structure of this molecule presents a unique combination of functional groups: a powerful electron-withdrawing nitro group (-NO₂), an electron-donating methoxy group (-OCH₃), and an azidomethyl group (-CH₂N₃). The interplay of these substituents creates a distinct electronic environment around the benzene ring, which is reflected in its NMR spectra. This guide, written from the perspective of a Senior Application Scientist, will not only predict the spectral data but also elucidate the underlying principles and experimental considerations necessary for its empirical validation. We will delve into the causality behind spectral patterns and provide robust, self-validating experimental protocols for acquiring high-fidelity NMR data.

Molecular Structure and Predicted Electronic Effects

To accurately predict the NMR spectra, we must first analyze the molecule's structure and the electronic contributions of its substituents. The substitution pattern on the benzene ring is 1,3,5, which dictates the relationship between the functional groups and the remaining aromatic protons.

Caption: Numbering scheme for 1-(azidomethyl)-3-methoxy-5-nitrobenzene.

-

Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects (-I, -R). It strongly deshields the aromatic ring, particularly the ortho (C-4, C-6) and para (C-2) positions, causing the attached protons and carbons to resonate at a lower field (higher ppm).[3][4][5]

-

Methoxy Group (-OCH₃): This group exhibits a dual effect. It is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+R) via its lone pairs. The resonance effect typically dominates, leading to increased electron density (shielding) at the ortho (C-2, C-4) and para (C-6) positions.[4]

-

Azidomethyl Group (-CH₂N₃): This group is primarily weakly electron-withdrawing through induction (-I). Its primary spectral signature will be the benzylic protons of the methylene (-CH₂-) group.[6][7]

The net effect on the aromatic protons (H-2, H-4, H-6) is a complex interplay of these forces. The powerful deshielding from the nitro group is expected to dominate, resulting in all aromatic protons appearing significantly downfield.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | 7.9 - 8.2 | Triplet (t) or Triplet of triplets (tt) | ⁴J ≈ 2-3 Hz | Located ortho to the strongly electron-withdrawing -NO₂ group and ortho to the -OCH₃ group. Expected to be the most downfield aromatic proton. Its multiplicity arises from coupling to H-2 and H-6 with a small meta-coupling constant. |

| H-2, H-6 | 7.5 - 7.8 | Doublet (d) or Doublet of triplets (dt) | ⁴J ≈ 2-3 Hz | These protons are chemically non-equivalent due to the overall asymmetry. They are meta to the -NO₂ group and are influenced by the other substituents. They will couple to H-4. Slight differences in their chemical shifts are expected. |

| Azidomethyl (-CH₂N₃) | 4.4 - 4.8 | Singlet (s) | N/A | These are benzylic protons, typically found in the 2.2-3.0 ppm range[8]. However, the direct attachment to the electronegative azide group will shift this signal significantly downfield. No adjacent protons results in a singlet. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A | This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.[9] The absence of adjacent protons leads to a singlet. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each unique carbon atom in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-3 (C-OCH₃) | 159 - 162 | The carbon directly attached to the electron-donating methoxy group is expected to be significantly deshielded and appear furthest downfield among the ring carbons, a common observation for oxygen-substituted aromatic carbons. |

| C-5 (C-NO₂) | 148 - 151 | The ipso-carbon attached to the nitro group is strongly deshielded due to the group's powerful electron-withdrawing nature.[3][10] |

| C-1 (C-CH₂N₃) | 138 - 142 | The carbon bearing the azidomethyl group will be deshielded, but less so than those attached to the more powerful nitro and methoxy groups. |

| C-2, C-6 | 115 - 125 | These carbons are influenced by all three substituents. The electron-donating resonance from the methoxy group will cause some shielding, while the nitro group will have a deshielding effect. Their exact positions will be a balance of these effects. |

| C-4 | 110 - 118 | This carbon is ortho to both the methoxy and nitro groups. The strong shielding effect from the methoxy group's resonance may lead to this carbon being one of the more upfield aromatic signals. |

| Methoxy (-OC H₃) | 55 - 58 | This is a highly characteristic chemical shift range for the carbon of an aromatic methoxy group.[9][11] |

| Azidomethyl (-C H₂N₃) | 50 - 55 | The chemical shift for a benzylic carbon is typically upfield of aromatic carbons. Attachment to the electronegative azide group causes a downfield shift into this predicted range. |

Experimental Protocol for NMR Spectral Acquisition

Acquiring high-quality, reproducible NMR data is contingent upon meticulous experimental technique.[12] The following protocols are designed to be self-validating systems for the analysis of 1-(azidomethyl)-3-methoxy-5-nitrobenzene.

Sample Preparation Workflow

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[12] The objective is a pure, homogeneous solution free of particulate matter.[13]

Caption: Workflow for preparing a high-quality NMR sample.

Methodology:

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[13]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's lock system.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required.

-

Filtration: To remove any suspended microparticulates that can severely degrade magnetic field homogeneity and thus spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm.[13] This volume is optimal for positioning within the instrument's detection coils.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition and Processing

The following is a generalized procedure for a modern Fourier transform NMR spectrometer.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg) experiment.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans (or more), as ¹³C has a much lower natural abundance and sensitivity than ¹H.

-

Relaxation Delay (D1): 2 seconds.

-

Decoupling: Broadband proton decoupling to simplify the spectrum and improve signal-to-noise.

Data Processing Steps:

-

Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain to produce the spectrum.[15]

-

Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.

-

Baseline Correction: A polynomial function is applied to correct for any distortions in the spectral baseline.

-

Referencing: The chemical shift axis is calibrated. Typically, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is used as a secondary internal standard.

-

Integration: For the ¹H spectrum, the area under each signal is integrated to determine the relative ratio of protons in each unique environment.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of 1-(azidomethyl)-3-methoxy-5-nitrobenzene. By leveraging fundamental principles of substituent effects and established chemical shift ranges, we have constructed a reliable forecast of the key spectral features. The aromatic region of the ¹H spectrum is anticipated to be complex and downfield due to the strong influence of the nitro group, while the azidomethyl and methoxy groups will present as characteristic singlets. The ¹³C spectrum will reflect the unique electronic environment of each carbon, with the carbons directly bonded to oxygen and nitrogen showing the most significant downfield shifts. The provided experimental protocols offer a robust methodology for the empirical acquisition and validation of this predicted data, ensuring accuracy and reproducibility for researchers in structural elucidation and chemical synthesis.

References

- Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.

- NMR Sample Prepar

- NMR Sample Preparation: The Complete Guide.

- Rial, L. P. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

- NMR D

- NMR Sample Prepar

- Sample Prepar

- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013, January 24). PubMed.

- Benzylic Protons Definition. (2025, August 15). Fiveable.

- Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). IJIRSET.

- Proton NMR Chemical Shifts.

- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

- Arom

- Signal Areas. University of Wisconsin-River Falls.

- Table of Characteristic Proton NMR Shifts. University of Colorado Boulder.

- 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem.

- Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. (2025, January 27). MDPI.

- Nitrobenzene(98-95-3) 13C NMR spectrum. ChemicalBook.

- A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1,2,3-Trimethyl-4-nitrobenzene. BenchChem.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. longdom.org [longdom.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

A Technical Guide to the Electronic Properties of Methoxy-Nitro Substituted Benzene Rings

Abstract

Methoxy-nitro substituted benzene rings represent a pivotal class of molecules, serving as both foundational models for understanding aromatic electronic effects and as versatile intermediates in medicinal chemistry and materials science. The diametrically opposed electronic nature of the methoxy (electron-donating) and nitro (electron-withdrawing) groups establishes a classic "push-pull" system. The regiochemical arrangement of these substituents—ortho, meta, or para—critically dictates the molecule's electron density distribution, reactivity, and spectroscopic properties. This guide provides an in-depth exploration of these electronic characteristics, offering researchers and drug development professionals a framework for predicting and manipulating molecular behavior. We will dissect the interplay of inductive and resonance effects, analyze the consequences for chemical reactivity in key synthetic transformations, and detail the experimental and computational methodologies required for their characterization.

The Duality of Influence: Understanding Substituent Effects

The electronic behavior of a substituted benzene ring is not merely the sum of its parts but a complex interplay of competing and reinforcing effects. The methoxy and nitro groups are archetypal examples of this electronic tug-of-war.

The Methoxy Group (-OCH₃): A Potent Electron Donor

The methoxy group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more reactive towards electrophiles. This influence stems from two opposing forces:

-

Resonance Donation (+M Effect): The dominant effect is the donation of a lone pair of electrons from the oxygen atom into the benzene ring's π-system. This delocalization significantly increases electron density, particularly at the ortho and para positions.

-

Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, it pulls electron density away from the carbon atom it is attached to through the sigma bond. However, for the methoxy group, the +M effect far outweighs the -I effect in determining the overall impact on the ring's reactivity.

The Nitro Group (-NO₂): A Formidable Electron Acceptor

Conversely, the nitro group is one of the strongest deactivating groups, withdrawing substantial electron density from the ring and making it less reactive towards electrophiles but more susceptible to nucleophilic attack.

-

Resonance Withdrawal (-M Effect): The nitro group pulls π-electrons from the ring to delocalize onto its electronegative oxygen atoms. This effect creates a significant electron deficiency at the ortho and para positions.

-

Inductive Withdrawal (-I Effect): The high electronegativity of the nitrogen and oxygen atoms, combined with the formal positive charge on the nitrogen, creates a powerful inductive pull on the sigma-bond electrons.

Caption: Opposing electronic forces exerted by methoxy and nitro groups.

The Critical Role of Isomerism

The relative positioning of the methoxy and nitro groups fundamentally alters the electronic landscape of the molecule.

-

para-Nitroanisole (1-methoxy-4-nitrobenzene): This isomer represents the quintessential push-pull system. The electron-donating methoxy group is in direct conjugation with the electron-withdrawing nitro group. This alignment maximizes electron delocalization from the donor to the acceptor through the aromatic ring, creating a highly polarized molecule with a significant dipole moment.

-

ortho-Nitroanisole (1-methoxy-2-nitrobenzene): Similar to the para isomer, the groups are in direct conjugation, leading to a strong push-pull effect. However, steric hindrance between the adjacent bulky groups can cause the nitro or methoxy group to twist out of the plane of the benzene ring, slightly diminishing the resonance effect compared to the para isomer.

-

meta-Nitroanisole (1-methoxy-3-nitrobenzene): In this configuration, the groups are not in direct conjugation. The resonance effects of each group cannot be relayed directly to the other. Therefore, the strong push-pull charge-transfer character is absent. The electronic properties are primarily dictated by the inductive effects and the individual resonance influence of each group on the ring carbons.

Impact on Chemical Reactivity and Synthetic Strategy

The electronic perturbations induced by the methoxy and nitro groups provide a predictable roadmap for chemical synthesis.

Electrophilic Aromatic Substitution (EAS)

In molecules containing both groups, the reaction outcome is governed by the most powerfully activating substituent. The methoxy group's strong activating, ortho, para-directing nature overwhelmingly dominates the nitro group's deactivating, meta-directing effect.

Causality: The methoxy group stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions through resonance. This stabilization lowers the activation energy for the reaction at these positions, making them the exclusive sites of substitution.

Caption: A standard workflow for computational analysis of electronic properties.

Conclusion and Outlook

The electronic properties of methoxy-nitro substituted benzene rings are a masterclass in the principles of physical organic chemistry. The interplay between a strong resonance donor and a powerful resonance acceptor creates a tunable electronic system whose properties are exquisitely sensitive to isomeric placement. For researchers in drug discovery, a deep understanding of these effects is not merely academic; it is predictive. It informs the rational d

Stability of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene Under Ambient Conditions: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Duality of Functionality and Hazard

1-(Azidomethyl)-3-methoxy-5-nitrobenzene is an organic molecule that incorporates two key functional groups of significant interest in synthetic chemistry and materials science: an azide (-N₃) and a nitro group (-NO₂). The azide group is a versatile functional handle for "click" chemistry, Staudinger reactions, and the synthesis of nitrogen-containing heterocycles[1]. The nitro group, a strong electron-withdrawing group, is a common feature in energetic materials and can influence the electronic properties of the aromatic ring[2]. The combination of these two "explosophores" within a single molecule necessitates a thorough understanding of its stability for safe handling, storage, and application[3].

This guide will first delve into the theoretical aspects influencing the stability of this compound, drawing parallels with known organic azides and nitroaromatics. Subsequently, it will provide a detailed experimental framework for a comprehensive stability assessment.

Predicted Stability Profile: A Synthesis of Known Principles

The stability of an organic molecule is intrinsically linked to its structure. For 1-(azidomethyl)-3-methoxy-5-nitrobenzene, several factors must be considered:

-

The Azide Moiety: Organic azides are known for their potential to decompose, sometimes explosively, with the liberation of nitrogen gas[4][5]. The stability of the azide group is influenced by:

-

Carbon-to-Nitrogen (C/N) Ratio: A lower C/N ratio often correlates with higher energy content and reduced stability[3][4]. For 1-(azidomethyl)-3-methoxy-5-nitrobenzene (C₈H₈N₄O₃), the C/N ratio is 2. While not exceptionally low, it warrants careful handling.

-

Electronic Effects: The benzene ring is substituted with a methoxy group (electron-donating) and a nitro group (electron-withdrawing). The strong electron-withdrawing nature of the nitro group can decrease the thermal stability of the azide moiety[3][6].

-

-

The Nitroaromatic System: Nitroaromatic compounds can be thermally sensitive, and their decomposition can be exothermic[7][8]. The presence of other functional groups significantly impacts their stability.

-

Combined Effect: The presence of both an azide and a nitro group on the same molecule is a significant concern. These groups can interact, potentially lowering the overall decomposition temperature and increasing the energy released upon decomposition[3].

Based on these principles, it is predicted that 1-(azidomethyl)-3-methoxy-5-nitrobenzene is an energetic material that should be handled with caution. It is likely to be sensitive to heat, shock, and friction.

Experimental Workflow for Stability Assessment

To empirically determine the stability of 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a multi-faceted approach is required. The following experimental workflow is designed to provide a comprehensive and self-validating assessment.

Caption: Experimental workflow for the stability assessment of 1-(azidomethyl)-3-methoxy-5-nitrobenzene.

Synthesis and Characterization

A robust synthesis and purification protocol is paramount to ensure the stability data is not skewed by impurities. A potential synthetic route can be adapted from the synthesis of 1-azido-3-nitrobenzene, starting from the corresponding benzyl halide.

Protocol: Synthesis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

-

Starting Material: 1-(Bromomethyl)-3-methoxy-5-nitrobenzene. (This precursor would need to be synthesized, for example, by bromination of 1-methoxy-3-methyl-5-nitrobenzene[9][10]).

-

Azidation: In a well-ventilated fume hood and behind a blast shield, dissolve 1-(bromomethyl)-3-methoxy-5-nitrobenzene in a suitable solvent such as acetone or DMF.

-

Add a solution of sodium azide (NaN₃) in water dropwise at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. The FT-IR spectrum should show a characteristic azide stretch around 2100 cm⁻¹.

Thermal Stability Analysis

Thermal analysis techniques are crucial for determining the decomposition temperature and the energy released during decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-2 mg of the purified compound into a hermetically sealed aluminum pan. The use of sealed pans is critical to prevent the evaporation of the sample and to contain any potential decomposition products[11].

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min)[3].

-

Temperature Program: Heat the sample from ambient temperature to a temperature well beyond any expected decomposition (e.g., 300 °C) at a constant heating rate (e.g., 5 or 10 °C/min)[3].

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d) from the exothermic peak[3].

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument and purge with an inert gas.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range similar to the DSC experiment.

-

Data Analysis: Analyze the TGA curve to determine the temperature at which mass loss begins, corresponding to the decomposition of the compound and the loss of N₂ gas[3].

Ambient Condition Stability Study

This phase assesses the long-term stability of the compound under typical storage conditions.

Protocol: Long-Term Storage Study

-

Sample Preparation: Store accurately weighed samples of the compound in sealed, amber glass vials under the following conditions:

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: At each time point, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products. ¹H NMR can also be used to monitor for structural changes.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Predicted and Experimental Thermal Stability Data

| Parameter | Predicted Value/Range | Experimental Value (DSC/TGA) |

| Decomposition Onset (T_onset) | 100 - 200 °C | To be determined |

| Enthalpy of Decomposition (ΔH_d) | > 200 J/g | To be determined |

| Mass Loss (TGA) | ~22% (loss of N₂) | To be determined |

Table 2: Long-Term Stability at Ambient Temperature (25°C)

| Time (Months) | Purity (%) by HPLC | Appearance |

| 0 | >99% | White to off-white solid |

| 1 | To be determined | To be determined |

| 3 | To be determined | To be determined |

| 6 | To be determined | To be determined |

| 12 | To be determined | To be determined |

Risk Assessment and Safe Handling

The combination of an azide and a nitro group warrants a high level of caution.

Caption: Risk assessment and mitigation strategy for handling 1-(azidomethyl)-3-methoxy-5-nitrobenzene.

Key Safety Recommendations:

-

Always work on a small scale. Do not scale up reactions without a thorough risk assessment[15].

-

Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a flame-retardant lab coat.

-

Work in a well-ventilated fume hood and behind a blast shield.

-

Avoid heat, sparks, friction, and impact. Use plastic or rubber-tipped spatulas instead of metal ones[4].

-

Store the compound in a cool, dark, and well-ventilated place, away from incompatible materials.

-

Be aware of the potential for the formation of highly toxic and explosive hydrazoic acid (HN₃) if the azide comes into contact with strong acids[6].

Conclusion

While 1-(azidomethyl)-3-methoxy-5-nitrobenzene presents an interesting scaffold for further chemical exploration, its dual energetic functionalities demand a cautious and systematic approach to its handling and stability assessment. The predictive analysis based on the known properties of organic azides and nitroaromatics strongly suggests that this compound is energetic and requires specialized handling procedures. The detailed experimental workflow provided in this guide offers a robust framework for empirically determining its stability profile under ambient conditions. By adhering to these protocols and safety recommendations, researchers can mitigate the risks associated with this and similar energetic molecules, enabling their safe use in scientific discovery and development.

References

- Decomposition of organic azides.

-

Organic azide - Wikipedia. [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. [Link]

-

A study on the thermal stability of organic azides | Request PDF - ResearchGate. [Link]

-

Energetic and spontaneously combustible substances: identification and safe handling - Approved Business. [Link]

-

ChemNote: Azides | ChemSee. [Link]

-

The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. - University of Surrey. [Link]

-

Study of the thermal behavior of azidohetarenes with differential scanning calorimetry - CiteSeerX. [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University. [Link]

-

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. [Link]

-

Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development | ACS Chemical Health & Safety. [Link]

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. [Link]

-

Energetics - PacSci EMC. [Link]

-

INVESTIGATION OF THERMAL PROPERTIES OF COORDINATION COMPOUNDS OBTAINED FROM IMMOBILIZED LIGANDS - SCIENCE & INNOVATION. [Link]

-

Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives - MDPI. [Link]

-

Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose - PubMed. [Link]

-

The Properties of Energetic Materials. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. [Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes | Request PDF - ResearchGate. [Link]

-